molecular formula C18H11NO2 B1206480 7-Nitrobenz[a]anthracene CAS No. 20268-51-3

7-Nitrobenz[a]anthracene

Cat. No. B1206480
CAS RN: 20268-51-3
M. Wt: 273.3 g/mol
InChI Key: KOPVBVBUIYTJBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Nitrobenz[a]anthracene and its derivatives often involves the introduction of the nitro group into the benz[a]anthracene framework. A study revealed the synthesis of phenolic and cis-dihydrodiol derivatives of this compound, highlighting the influence of the nitro group's orientation, which is typically perpendicular or nearly perpendicular to the aromatic rings, on the synthesis outcomes (Wu et al., 1988).

Molecular Structure Analysis

The molecular structure of this compound has been explored through various techniques, including X-ray crystallography. The structure determination supports the hypothesis that the nitro group's orientation significantly influences the compound's reactivity and properties. For instance, the perpendicular orientation of the nitro group to the aromatic system is a common structural feature of nitro-PAHs, affecting their chemical behavior (Fu et al., 1998).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidative metabolism, which can lead to the formation of dihydrodiols as major metabolites. Studies on its metabolism have shown that oxidative metabolism can occur at positions peri to the nitro substituent, producing specific dihydrodiol metabolites that may have significant implications for its reactivity and biological activity (Fu & Yang, 1983).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for understanding its behavior in different environments. While specific studies focusing on these properties were not highlighted, they are inherently tied to the compound's molecular structure and chemical reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophiles, and during photolysis, have been explored to understand this compound's behavior in chemical and biological systems. Photolysis studies, for example, have shown the formation of nitroso compounds and quinones, indicating its reactive nature under light exposure (Stewart et al., 2009).

Scientific Research Applications

Metabolism Studies

  • Researchers have explored the metabolism of 7-Nitrobenz[a]anthracene (7-NO2-BA) in various biological systems. For instance, its metabolism by rat liver microsomes yielded major metabolites such as 7-NO2-BA trans-3,4-dihydrodiol and 7-NO2-BA trans-8,9-dihydrodiol, revealing insights into its bioactivation and detoxification pathways (Fu & Yang, 1983). Another study identified its metabolism by intestinal microflora, indicating the role of gut bacteria in processing this compound (Morehead et al., 1994).

Fluorescence Resonance Energy Transfer

  • This compound has been used in developing fluorescence signaling systems. A study created a cryptand derivatized with 7-nitrobenz-2-oxa-1,3-diazole (a fluorophore) and anthracenes, showing substantial fluorescence resonance energy transfer, which is useful in chemical sensing and signaling (Sadhu et al., 2007).

Environmental Monitoring

  • This compound has been detected in environmental studies, such as in atmospheric samples from cities, indicating its presence as a pollutant and its potential use as an environmental marker for certain types of pollution (Dimashki et al., 2000).

Metabolic Activation in Carcinogenesis

  • Studies have also focused on the role of this compound in carcinogenesis, particularly looking at the effect of its nitro substituent on regioselective oxidative metabolism. This research helps in understanding the chemical's potential as a carcinogen or its role in cancer development (Mao et al., 1994).

Synthesis of Derivatives

  • The chemical has been used in synthesizing various derivatives, such as oxidized nitro-polycyclic aromatic hydrocarbons, providing valuable compounds for further chemical and biological research (Wu et al., 1988).

Mutagenicity Studies

  • Research has also explored its mutagenic potential, which is important for understanding its impact on genetic material and potential risks to human health (Wislocki et al., 1986).

Safety and Hazards

7-Nitrobenz[a]anthracene is a toxic and harmful substance, with potential carcinogenicity, mutagenicity, and ecological toxicity . It may cause skin irritation and serious eye irritation . Strict safety measures must be adopted during its use and handling .

properties

IUPAC Name

7-nitrobenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVBVBUIYTJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075077
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20268-51-3
Record name 7-Nitrobenz[a]anthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20268-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrobenzanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz[a]anthracene, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-NITROBENZ(A)ANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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